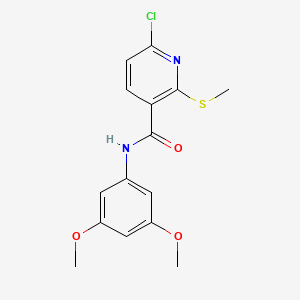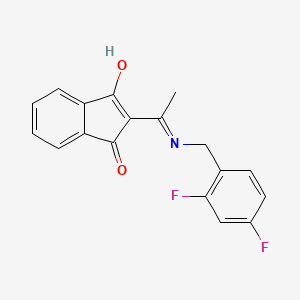
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of indane-1,3-dione, highlighting their potential for creating novel compounds with diverse applications. For instance, Han et al. (2015) described the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives through a series of reactions involving Knoevenagel condensation and Friedlander reaction, showcasing the versatility of indane-1,3-dione derivatives in organic synthesis (Han et al., 2015). Similarly, Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and investigated their anticoagulant properties, indicating the potential medical applications of these compounds (Mitka et al., 2009).
Biological Applications
The biological activity of indane-1,3-dione derivatives has been a significant area of interest. Sarvesh Pandey and Nizamuddin (2008) synthesized novel 1-aryl-2-oxo-indano[3,2-d]pyrido/pyrimido[1,2-b]pyrimidines and evaluated their antimicrobial activities, demonstrating the potential of indane-1,3-dione derivatives as antimicrobial agents (Pandey & Nizamuddin, 2008).
Applications in Material Science and Organic Synthesis
In addition to biological applications, indane-1,3-dione derivatives have been explored for their utility in material science and as intermediates in organic synthesis. Mukhopadhyay et al. (2011) reported a multicomponent synthesis of 1,3-diaryl-hexahydropyrimidines and their spiro analogues using indane-1,3-dione, showcasing the compound's utility in creating complex heterocyclic systems with potential applications in various fields (Mukhopadhyay et al., 2011).
Advanced Synthesis Techniques
The development of advanced synthesis techniques for indane-1,3-dione derivatives also underscores the compound's significance in research. For example, the study by Enchev et al. (2003) on the reaction between 2-acetyl-indane-1,3-dione and aniline highlighted the versatility of indane-1,3-dione derivatives in forming different isomers and tautomers, which could have implications for the design of novel organic compounds (Enchev et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c1-10(21-9-11-6-7-12(19)8-15(11)20)16-17(22)13-4-2-3-5-14(13)18(16)23/h2-8,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUUHVQFJTDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=C(C=C(C=C1)F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
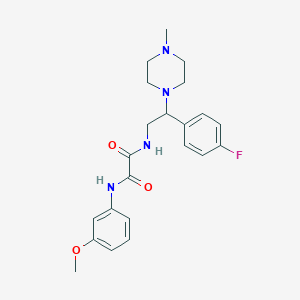
![5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2794603.png)
![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)
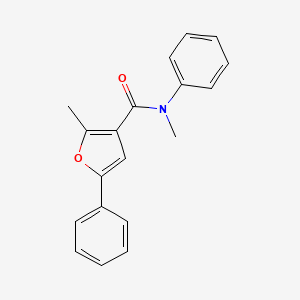

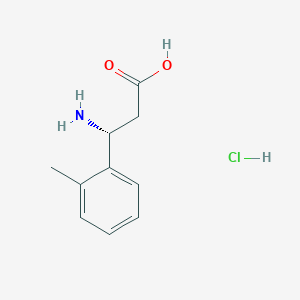
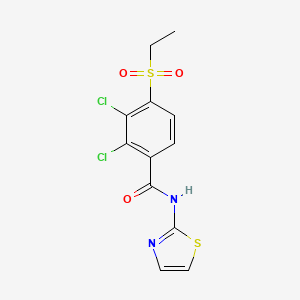
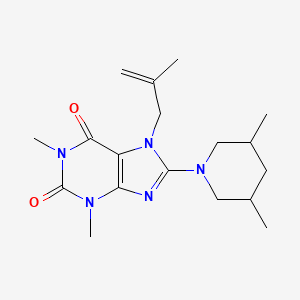
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)
![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)
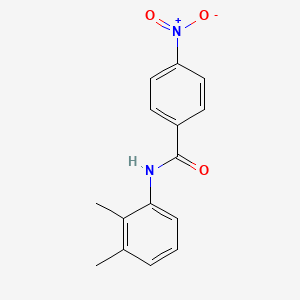
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
